Sodium ((4-methoxyphenyl)methylene)phenylacetate
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Overview
Description
Sodium ((4-methoxyphenyl)methylene)phenylacetate is an organic compound with the molecular formula C16H13NaO3. It is a sodium salt derivative of phenylacetic acid, where the phenyl group is substituted with a methoxy group and a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium ((4-methoxyphenyl)methylene)phenylacetate typically involves the reaction of 4-methoxyphenylacetic acid with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium ((4-methoxyphenyl)methylene)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium ((4-methoxyphenyl)methylene)phenylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium ((4-methoxyphenyl)methylene)phenylacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Sodium phenylacetate: A simpler analog without the methoxy and methylene substitutions.
4-Methoxyphenylacetic acid: Lacks the methylene bridge and sodium salt form.
Benzyl acetate: Contains a benzyl group instead of the phenyl and methoxy substitutions.
Uniqueness
Sodium ((4-methoxyphenyl)methylene)phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
94094-73-2 |
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Molecular Formula |
C16H13NaO3 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
sodium;(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O3.Na/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13;/h2-11H,1H3,(H,17,18);/q;+1/p-1/b15-11+; |
InChI Key |
MPBAQAFAFGXLSK-KRWCAOSLSA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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